Cas no 175135-53-2 (5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile)
5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(3-chloro-4-fluorophenyl)-4-
- 5-amino-1-(3-chloro-4-fluorophenyl)-4-cyanopyrazole
- 5-amino-1-(3-chloro-4-fluorophenyl)pyrazole-4-carbonitrile
- 5-AMINO-4-CYANO-1-(3-CHLORO-4-FLUOROPHENYL)PYRAZOLE
- 5-Amino-1-(3-chloro-4-fluorophenyl)-4-cyanopyrazole97%
- 5-Amino-1-(3-chloro-4-fluorophenyl)-4-cyanopyrazole 97%
- DTXSID60371001
- SR-01000003355
- SR-01000003355-1
- A811734
- SCHEMBL714057
- HMS1661M18
- 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile, AldrichCPR
- CCG-233718
- 175135-53-2
- 5-amino-1-(3-chloro-4-fluorophenyl)-4-pyrazolecarbonitrile
- MFCD00052032
- G70226
- 1H-Pyrazole-4-carbonitrile, 5-amino-1-(3-chloro-4-fluorophenyl)-
- 5-amino-1-(3-chloro-4-fluoro-phenyl)pyrazole-4-carbonitrile
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- MDL: MFCD00052032
- Inchi: 1S/C10H6ClFN4/c11-8-3-7(1-2-9(8)12)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2
- InChI Key: CQCMIVONXGCSME-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)N1C(=C(C#N)C=N1)N)F
Computed Properties
- Exact Mass: 236.02700
- Monoisotopic Mass: 236.0265021g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 67.6Ų
Experimental Properties
- Melting Point: 153-154
- PSA: 67.63000
- LogP: 2.69988
5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A167931-1g |
5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile |
175135-53-2 | 97% | 1g |
¥5820.90 | 2023-09-04 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | JRD0283-1G |
5-Amino-1-(3-chloro-4-fluorophenyl)-1<I>H</I>-pyrazole-4-carbonitrile |
175135-53-2 | 1g |
¥9067.3 | 2023-11-05 | ||
| TRC | A603443-5mg |
5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile |
175135-53-2 | 5mg |
$ 98.00 | 2023-04-19 | ||
| TRC | A603443-10mg |
5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile |
175135-53-2 | 10mg |
$ 167.00 | 2023-04-19 | ||
| TRC | A603443-25mg |
5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile |
175135-53-2 | 25mg |
$ 391.00 | 2023-04-19 | ||
| TRC | A603443-50mg |
5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile |
175135-53-2 | 50mg |
$ 747.00 | 2023-04-19 | ||
| TRC | A603443-100mg |
5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile |
175135-53-2 | 100mg |
$ 800.00 | 2023-09-08 | ||
| TRC | A603443-250mg |
5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile |
175135-53-2 | 250mg |
$ 3330.00 | 2023-04-19 | ||
| Ambeed | A377609-50mg |
5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile |
175135-53-2 | 95% | 50mg |
$98.0 | 2025-03-05 | |
| Ambeed | A377609-100mg |
5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile |
175135-53-2 | 95% | 100mg |
$180.0 | 2025-03-05 |
5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile Suppliers
5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile
Comprehensive Overview of 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile (CAS No. 175135-53-2)
5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile (CAS No. 175135-53-2) is a structurally complex heterocyclic compound that has garnered significant attention in contemporary medicinal chemistry and pharmaceutical research. This molecule belongs to the pyrazole class, a five-membered ring system with two adjacent nitrogen atoms, which is widely recognized for its diverse biological activities. The presence of a cyano group at the 4-position of the pyrazole ring, combined with a substituted aromatic moiety (3-chloro-4-fluorophenyl) and an amino functionality, endows this compound with unique physicochemical properties and potential pharmacological applications.
The structural features of CAS No. 175135-53-2 align closely with modern drug design principles, particularly in the development of kinase inhibitors and anti-inflammatory agents. The pyrazole scaffold serves as a privileged structure in drug discovery due to its ability to form hydrogen bonds and π–π interactions with target proteins. Recent studies have demonstrated that similar pyrazole derivatives exhibit promising activity against tyrosine kinases, which are critical regulators of cell proliferation and survival pathways in cancer biology.
Synthetic methodologies for producing 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile have been extensively explored in academic literature. A notable approach involves the condensation reaction between substituted hydrazines and α-cyanoacetanilides under microwave-assisted conditions, which enhances reaction efficiency while minimizing byproduct formation. This method aligns with green chemistry principles by reducing energy consumption and solvent usage compared to traditional heating techniques.
In terms of biological evaluation, recent investigations have focused on the compound's potential as a dual-action agent targeting both inflammatory pathways and metabolic disorders. The combination of an amino group, an electron-withdrawing cyanide substituent, and halogenated aromatic rings creates a molecular framework capable of modulating multiple signaling cascades simultaneously. For instance, preliminary studies suggest that this compound may inhibit COX enzymes while also affecting PPARγ receptor activity—a dual mechanism that could be beneficial for treating conditions like diabetes-related inflammation.
The crystallographic analysis of CAS No. 175135-53-2 has revealed interesting supramolecular interactions through X-ray diffraction studies. The molecule exhibits strong intermolecular hydrogen bonding between the amino group and adjacent pyrazole ring atoms, forming stable dimeric structures in the solid state. These structural characteristics are crucial for understanding solubility behavior and bioavailability profiles when developing pharmaceutical formulations.
In the context of computational chemistry, molecular docking simulations have been employed to predict binding affinities between this compound and various protein targets. These studies indicate favorable interactions with ATP-binding sites in kinases such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), suggesting potential applications in targeted cancer therapy approaches currently under clinical investigation.
The synthesis route for this compound has also been optimized through continuous flow chemistry techniques, which offer advantages over batch processes by enabling precise temperature control and improved scalability for industrial production. These advancements are particularly relevant given the increasing demand for customized small-molecule therapeutics in personalized medicine paradigms.
In addition to its direct pharmaceutical applications, research has explored the use of this molecule as a building block for more complex drug candidates through click chemistry approaches. The presence of multiple functional groups—including an amino terminus suitable for peptide coupling reactions—makes it an attractive intermediate for constructing multi-target directed ligands (MTDLs), which are gaining traction in modern drug design strategies aimed at overcoming resistance mechanisms.
The pharmacokinetic profile of compounds containing this scaffold has been evaluated using advanced analytical techniques such as UPLC-HRMS (ultra-performance liquid chromatography coupled with high-resolution mass spectrometry). These studies have provided valuable insights into metabolic stability across different species models, informing preclinical development decisions regarding dosage optimization and route-of-administration selection.
Eco-toxicological assessments have also been conducted to evaluate environmental impact parameters associated with large-scale production processes involving this compound class. Life cycle analysis frameworks have been applied to quantify carbon footprint metrics across synthesis routes, contributing to sustainable manufacturing practices within the pharmaceutical industry.
In conclusion, the unique combination of structural elements present in CAS No. 175135-53-2, including its hybridized pyrazole-aromatic core system along with strategic functional group placement, positions it as a versatile platform for developing next-generation therapeutics addressing unmet medical needs across multiple disease areas.
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